![molecular formula C7H10N2O2 B1629337 3,5-Dimethoxypyridin-2-amine CAS No. 867131-23-5](/img/structure/B1629337.png)
3,5-Dimethoxypyridin-2-amine
Overview
Description
3,5-Dimethoxypyridin-2-amine (DMPA) is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. DMPA belongs to the class of pyridine analogs and is a derivative of 2-amino pyridine.
Scientific Research Applications
DNA Adducts and Carcinogenesis
The heterocyclic amines (HCAs), including compounds like 3,5-Dimethoxypyridin-2-amine, are significant in studying DNA adducts' implications for mutagenesis and carcinogenesis. HCAs, produced during the pyrolysis of creatine, amino acids, and proteins, are present in cooked muscle meats and have been associated with carcinogenicity in animals. Understanding the metabolic activation and formation of DNA adducts of these compounds is crucial for exploring their mutagenic and carcinogenic potential (Schut & Snyderwine, 1999).
Analysis in Food Chemistry
In food chemistry, the analysis of heterocyclic aromatic amines like this compound in cooked beefburgers has been conducted. This involves sophisticated techniques combining microwave-assisted extraction and dispersive liquid-liquid microextraction, demonstrating the importance of detecting such compounds in food items (Agudelo Mesa, Padró & Reta, 2013).
Neurotoxicity Studies
Research on compounds like 3,4-Dimethyl-2,5-hexanedione, related to this compound, reveals their role in neurotoxicity. These compounds react with amines to form pyrroles and induce protein crosslinking, critical for understanding the pathogenesis of neurofilament accumulation in neuropathies (Anthony, Boekelheide, Anderson & Graham, 1983).
Experimental and Theoretical Properties
Studying derivatives of this compound, like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, has revealed insights into their experimental and theoretical properties. This includes analyses using NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies, as well as Density Functional Theory (DFT) and Molecular Docking studies, highlighting the compound's potential in various applications (Fatima, Bhadoria, Srivastava, Verma, Siddiqui & Javed, 2021).
Coordination Complexes and Catalysis
The synthesis of N-alkyl-3-hydroxy-2(1H)-pyridinones and coordination complexes with iron(III) involves the use of derivatives of this compound. These complexes are crucial for understanding the structural and electronic aspects in coordination chemistry (Scarrow & Raymond, 1988).
properties
IUPAC Name |
3,5-dimethoxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVOSEINOBERAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603055 | |
Record name | 3,5-Dimethoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
867131-23-5 | |
Record name | 3,5-Dimethoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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